![molecular formula C26H22N2O5 B12346842 ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)
ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a structurally complex organic compound featuring a coumarin backbone substituted with a carbamoyl group and an ethyl benzoate moiety. The Z-configuration of the imine linkage (C=N) is critical to its stereochemical identity, influencing its electronic and steric properties. The ethyl benzoate ester further modulates lipophilicity, making this compound a candidate for applications in materials science or pharmaceutical intermediates .
Preparation Methods
The synthesis of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenyl isocyanate with 3-formylchromone, followed by the reaction with ethyl 4-aminobenzoate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to facilitate the process .
Chemical Reactions Analysis
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
The compound ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, and biological activities based on recent research findings.
Chemical Properties and Structure
This compound has a molecular formula of C27H24N2O6 and a molecular weight of 472.5 g/mol. Its structure features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Structural Characteristics
- Functional Groups : The compound contains an ethyl ester, an amine, and a chromene moiety, which contribute to its biological activity.
- Stereochemistry : The (2Z)-configuration indicates specific geometric isomerism that may influence its interaction with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar chromene structures inhibited the growth of cancer cells through apoptosis induction. The presence of the methoxyphenyl group enhances the lipophilicity and bioavailability of the compound, making it a suitable candidate for further development as an anticancer drug.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Chromenes are known to modulate inflammatory pathways, making this compound a subject of interest in developing anti-inflammatory medications.
Evidence from Research
Research has shown that similar compounds can inhibit pro-inflammatory cytokines in vitro. For example, studies have indicated that chromene derivatives can reduce levels of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for their anti-inflammatory action.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of chromene derivatives. This compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.
Neuroprotective Mechanism
Research has indicated that compounds with similar structures can scavenge free radicals and enhance antioxidant defenses in neuronal cells, potentially offering therapeutic strategies for conditions like Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as substituted phenols and carboxylic acids.
Synthesis Steps:
- Formation of Chromene Core : The initial step involves cyclization reactions to form the chromene structure.
- Amidation Reaction : The introduction of the carbamoyl group occurs through nucleophilic substitution.
- Esterification : Finally, the ethyl ester is formed through reaction with an appropriate acid chloride or anhydride.
Characterization Techniques
Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The methoxyphenyl carbamoyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of coumarin-derived benzoates. Key structural analogues include:
Ethyl 4-aminobenzoate (Benzocaine): Lacks the coumarin and carbamoyl groups but shares the ethyl benzoate motif. Benzocaine’s simplicity grants it utility as a local anesthetic, whereas the target compound’s extended conjugation may favor optoelectronic applications.
3-Carbamoyl-2H-chromen-2-one derivatives : These lack the imine linkage and benzoate ester, reducing their structural rigidity and solubility compared to the target compound.
4-Methoxy-substituted coumarins : Similar in aromatic substitution but without the carbamoyl or benzoate groups, leading to differences in hydrogen-bonding capacity and thermal stability.
Physicochemical Properties (Inferred)
Property | Target Compound | Benzocaine | 3-Carbamoyl Coumarin |
---|---|---|---|
Molecular Weight (g/mol) | ~438.4 (calculated) | 165.19 | ~245.3 |
Key Functional Groups | Coumarin, carbamoyl, benzoate | Benzoate, amine | Coumarin, carbamoyl |
Potential Solubility | Moderate (polar organic solvents) | High (aqueous) | Low (nonpolar solvents) |
Thermal Stability | Likely high (rigid structure) | Moderate | Moderate |
Application-Based Comparison
The patent EP 3819431 highlights the use of aminobenzoate derivatives in rubber-epoxy resin compositions, suggesting the target compound may act as a crosslinking agent or stabilizer . In contrast:
- Benzocaine is restricted to biomedical uses due to its anesthetic properties.
- Simple coumarin derivatives are often employed as fluorescent probes or fragrances, lacking the functional diversity needed for polymer applications.
Research Findings and Limitations
- Comparative studies would require analyzing bond lengths and angles to assess conformational stability .
- Patent Applications: The compound’s inclusion in a rubber composition patent implies superior compatibility with epoxy resins compared to simpler aminobenzoates, possibly due to its extended π-system enhancing interfacial adhesion .
Biological Activity
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A chromene moiety.
- An amino group linked to a benzoate .
- A methoxyphenyl substituent.
The molecular formula is C20H20N2O4, with a molecular weight of approximately 352.39 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro assays against several bacterial strains revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it operates through disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Antioxidant Activity
This compound has demonstrated antioxidant properties in various assays, such as the DPPH radical scavenging test. This activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress in biological systems .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases .
The mechanisms underpinning the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Membrane Disruption : Its antimicrobial action is linked to alterations in membrane integrity, leading to cellular leakage.
- Radical Scavenging : The antioxidant capacity is primarily due to the presence of phenolic groups that can stabilize free radicals.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, the compound reduces cytokine levels, contributing to its anti-inflammatory effects.
Study on Anticancer Activity
A study conducted by researchers evaluated the anticancer efficacy of this compound against HCT-116 cells. Results showed an IC50 value of approximately 15 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial potential .
Study on Antioxidant Activity
In a comparative analysis with known antioxidants, this compound showed higher DPPH scavenging activity than ascorbic acid at certain concentrations, reinforcing its potential as a natural antioxidant .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate, and how can intermediates be characterized?
- Methodology : Use a multi-step approach involving (i) condensation of 4-methoxyphenylcarbamoyl-substituted chromene with ethyl 4-aminobenzoate under reflux in anhydrous ethanol with catalytic acetic acid . (ii) Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). (iii) Confirm intermediate structures using 1H/13C-NMR and FT-IR spectroscopy, focusing on characteristic peaks (e.g., ester C=O at ~1700 cm−1, chromene C=N at ~1600 cm−1) .
Q. How can the purity and stability of this compound be validated under laboratory conditions?
- Methodology : (i) Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. (ii) Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS .
Q. What spectroscopic techniques are critical for confirming the Z-configuration of the imine bond in this compound?
- Methodology : Use NOESY NMR to detect spatial proximity between the chromene proton (H-2) and the adjacent imine proton, confirming the (2Z)-configuration. Complement with UV-Vis spectroscopy to observe π→π* transitions (~300–350 nm) indicative of conjugated chromophores .
Q. How can solubility and partition coefficients (logP) be experimentally determined for this hydrophobic compound?
- Methodology : (i) Use the shake-flask method with octanol/water phases. (ii) Quantify compound concentration in each phase via UV-Vis spectrophotometry (calibration curve at λ_max). (iii) Validate with computational tools like ACD/Percepta .
Q. What are the key functional groups influencing reactivity in this molecule?
- Methodology : Identify reactive sites via FT-IR (e.g., carbamoyl N-H at ~3300 cm−1, ester C=O at ~1700 cm−1) and 1H-NMR (methoxy protons at δ 3.8–4.0 ppm). Reactivity assays (e.g., hydrolysis under acidic/basic conditions) can confirm ester lability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology : (i) Grow single crystals via slow evaporation (solvent: DCM/methanol). (ii) Collect diffraction data (Mo-Kα radiation, 100 K). (iii) Refine structures using SHELX-97; analyze torsion angles (e.g., chromene-imine dihedral angle) to confirm planarity and π-conjugation .
Q. What computational methods predict intermolecular interactions in the solid state?
- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interactions (e.g., H-bonding: N-H···O=C, C-H···π). Validate with DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .
Q. How can substituent effects on bioactivity be systematically studied?
- Methodology : (i) Synthesize analogs with varying substituents (e.g., nitro, halogen at the methoxyphenyl group). (ii) Screen for antimicrobial activity (MIC assays against S. aureus/E. coli) or anticancer activity (MTT assay on HeLa cells). (iii) Corrogate SAR using CoMFA/CoMSIA models .
Q. What experimental design principles address contradictions in reported catalytic activity of similar chromene derivatives?
- Methodology : (i) Replicate studies under standardized conditions (solvent, temperature, catalyst loading). (ii) Use DoE (Design of Experiments) to isolate variables (e.g., substituent electronic effects vs. steric hindrance). (iii) Apply multivariate analysis (PCA) to identify dominant factors .
Q. How can process control strategies optimize large-scale synthesis while minimizing byproducts?
- Methodology : Implement PAT (Process Analytical Technology) tools: (i) In-line FT-IR to monitor imine formation. (ii) Use membrane separation (nanofiltration) to remove unreacted intermediates. (iii) Apply QbD (Quality by Design) to define critical process parameters (e.g., pH, mixing rate) .
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H22N2O5/c1-3-32-26(30)17-8-10-20(11-9-17)28-25-22(16-18-6-4-5-7-23(18)33-25)24(29)27-19-12-14-21(31-2)15-13-19/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
XLHDAZICVCVCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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